molecular formula C16H16N2O4 B5124897 N-(4-methyl-2-nitrophenyl)-2-(3-methylphenoxy)acetamide CAS No. 6080-09-7

N-(4-methyl-2-nitrophenyl)-2-(3-methylphenoxy)acetamide

Cat. No.: B5124897
CAS No.: 6080-09-7
M. Wt: 300.31 g/mol
InChI Key: CVWJFVOHTMHDHN-UHFFFAOYSA-N
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Description

N-(4-methyl-2-nitrophenyl)-2-(3-methylphenoxy)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a nitrophenyl group and a methylphenoxy group attached to an acetamide backbone

Properties

IUPAC Name

N-(4-methyl-2-nitrophenyl)-2-(3-methylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c1-11-4-3-5-13(8-11)22-10-16(19)17-14-7-6-12(2)9-15(14)18(20)21/h3-9H,10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVWJFVOHTMHDHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=C(C=C(C=C2)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30387270
Record name STK222626
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30387270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6080-09-7
Record name STK222626
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30387270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methyl-2-nitrophenyl)-2-(3-methylphenoxy)acetamide typically involves the following steps:

    Nitration: The starting material, 4-methylacetanilide, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce a nitro group at the 2-position, forming 4-methyl-2-nitroacetanilide.

    Phenoxylation: The nitro compound is then reacted with 3-methylphenol in the presence of a base such as potassium carbonate to form the corresponding phenoxy derivative.

    Acetylation: Finally, the phenoxy derivative is acetylated using acetic anhydride to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(4-methyl-2-nitrophenyl)-2-(3-methylphenoxy)acetamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as halides, thiols, or amines.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: N-(4-methyl-2-aminophenyl)-2-(3-methylphenoxy)acetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4-methyl-2-nitroaniline and 3-methylphenoxyacetic acid.

Scientific Research Applications

N-(4-methyl-2-nitrophenyl)-2-(3-methylphenoxy)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-methyl-2-nitrophenyl)-2-(3-methylphenoxy)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro and phenoxy groups play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methyl-2-nitrophenyl)-2-phenoxyacetamide
  • N-(4-methyl-2-nitrophenyl)-2-(4-methylphenoxy)acetamide
  • N-(4-methyl-2-nitrophenyl)-2-(2-methylphenoxy)acetamide

Uniqueness

N-(4-methyl-2-nitrophenyl)-2-(3-methylphenoxy)acetamide is unique due to the specific positioning of the methyl and nitro groups, which influence its chemical reactivity and biological activity. This compound’s distinct structure allows for targeted interactions in various applications, setting it apart from similar compounds.

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